(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a butanoyl chloride group attached to a 3,4,5-trimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride typically involves the reaction of (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid+SOCl2→(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of the starting material and minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are used under basic or neutral conditions.
Hydrolysis: Water or aqueous solutions are used under acidic or basic conditions.
Reduction: Reducing agents like LiAlH4 are used under anhydrous conditions.
Major Products Formed
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
(S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid: Formed from hydrolysis.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may interact with proteins, enzymes, or other biomolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-(3,4,5-Trimethoxyphenyl)butanoic acid
- 3,4,5-Trimethoxybenzoyl chloride
- 3,4,5-Trimethoxyphenylacetic acid
Uniqueness
(S)-2-(3,4,5-Trimethoxyphenyl)butanoyl chloride is unique due to its specific structure, which combines the 3,4,5-trimethoxyphenyl ring with a butanoyl chloride group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H17ClO4 |
---|---|
Molecular Weight |
272.72 g/mol |
IUPAC Name |
(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl chloride |
InChI |
InChI=1S/C13H17ClO4/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3/t9-/m0/s1 |
InChI Key |
FFJQWNLKHHDDSA-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)Cl |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.